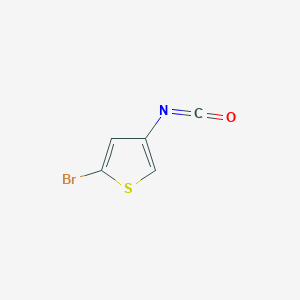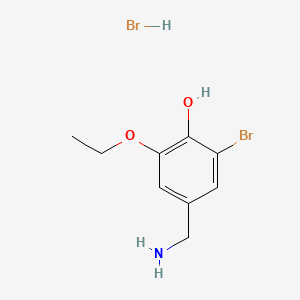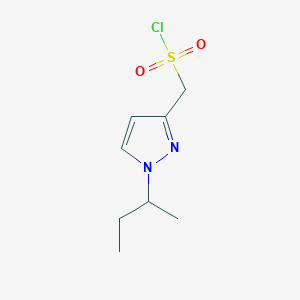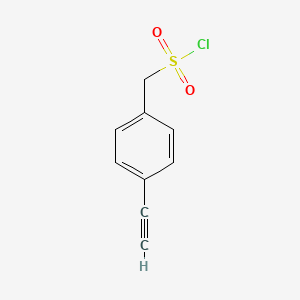
5-Isopropoxypentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound is a colorless liquid with a faint, sweet odor.
- Its systematic name indicates that it contains an isopropoxy (–OCH(CH3)2) group at the 5-position of the pentan-2-ol chain.
5-Isopropoxypentan-2-ol: is an organic compound with the chemical formula . It belongs to the class of alcohols and features an isopropoxy group (–OCH(CH)) attached to a pentan-2-ol backbone.
Méthodes De Préparation
Synthetic Routes: One common synthetic route involves the reaction of pentan-2-ol with isopropyl bromide or isopropyl chloride in the presence of a base (such as sodium hydroxide). This substitution reaction leads to the formation of 5-isopropoxypentan-2-ol.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs through similar alkylating reactions using appropriate reagents.
Analyse Des Réactions Chimiques
Reactions: 5-Isopropoxypentan-2-ol can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve chromic acid, while reduction could use sodium borohydride.
Major Products: The major products depend on the specific reaction. For instance, oxidation leads to the corresponding aldehyde or carboxylic acid.
Applications De Recherche Scientifique
Chemistry: Researchers use 5-isopropoxypentan-2-ol as a model compound for studying alcohol reactions and as a building block in organic synthesis.
Biology and Medicine: While not extensively studied, its potential biological applications warrant further investigation.
Industry: It may find use as a solvent or intermediate in chemical processes.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific application. For instance:
- As a solvent, it dissolves other substances due to its polar nature.
- In biological systems, it may interact with cellular components or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other alcohols with similar structures include pentan-2-ol, 3-methylbutan-2-ol, and 5-methylhexan-2-ol.
Uniqueness: 5-Isopropoxypentan-2-ol stands out due to its isopropoxy group, which imparts distinct chemical properties.
Remember that this compound’s applications and research are still evolving, and further studies may uncover additional uses and mechanisms
Propriétés
Formule moléculaire |
C8H18O2 |
|---|---|
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
5-propan-2-yloxypentan-2-ol |
InChI |
InChI=1S/C8H18O2/c1-7(2)10-6-4-5-8(3)9/h7-9H,4-6H2,1-3H3 |
Clé InChI |
KIGHYSWTOKIWPC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525214.png)
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13525217.png)




![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid](/img/structure/B13525254.png)



![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-difluoroethyl]benzoic acid](/img/structure/B13525274.png)

